molecular formula C24H28N4O5 B2585646 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-85-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2585646
CAS No.: 922556-85-2
M. Wt: 452.511
InChI Key: LPMCTDHDYJMABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its molecular architecture incorporates a benzodioxole group, a methylindoline moiety, and a morpholinoethyl chain, linked by an oxalamide functional group. This specific arrangement suggests potential as a protein kinase inhibitor. Researchers can investigate its efficacy and mechanism of action in cellular models, particularly its selective toxicity towards cancer cells under metabolic stress conditions such as glucose starvation . The morpholino ring, a common feature in many pharmacologically active compounds, may contribute to the molecule's solubility and its ability to modulate key signaling pathways, including the mechanistic target of rapamycin (mTOR), which is crucial for cancer cell survival in nutrient-poor tumor microenvironments . This compound is provided for research purposes to facilitate the development of novel targeted therapies and to further the understanding of cancer metabolism and synthetic lethality in disease models.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-27-7-6-17-12-16(2-4-19(17)27)20(28-8-10-31-11-9-28)14-25-23(29)24(30)26-18-3-5-21-22(13-18)33-15-32-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMCTDHDYJMABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has shown to influence cell function. It has been reported that this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s mechanism of action is related to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) :

  • Structural Similarities : Both compounds share an oxalamide backbone with aromatic and nitrogen-containing substituents.
  • Functional Differences: BNM-III-170 includes a guanidinomethyl group and a methylamino-indenyl moiety, enhancing its role as a CD4-mimetic compound for antiviral applications. In contrast, the target compound’s morpholinoethyl group and methylindolin substituent may favor interactions with kinase or G-protein-coupled receptors.
  • Synthesis : BNM-III-170 is synthesized via multi-step coupling reactions, similar to oxalamide derivatives in and , which use carbodiimide-based activation (e.g., HATU/DIPEA) .

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) :

  • Metabolic Stability: This oxalamide undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s morpholino group (known to enhance solubility and metabolic stability) might mitigate rapid clearance .

Benzodioxole-Containing Compounds

2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4d) :

  • Structural Contrast : While 4d is a benzimidazole with dual benzodioxole substituents, the target compound’s oxalamide linker provides greater conformational flexibility.
  • Synthesis : 4d is synthesized under reflux conditions (e.g., DMF, 80°C), whereas oxalamides typically require milder coupling agents (e.g., HATU at room temperature) .

N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) :

Polyamine and Carboxamide Analogs

N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine (25b) :

  • Biological Target : This polyamine stabilizes c-MYC G-quadruplex DNA, suggesting that the benzodioxole moiety in the target compound could similarly enhance nucleic acid interactions. However, the oxalamide core may shift selectivity toward protein targets .

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide :

  • Synthetic Approach: Carboxamides in this class are synthesized via carbodiimide-mediated coupling, analogous to oxalamide preparations. The cyclopropane ring in these derivatives may confer rigidity, contrasting with the target compound’s flexible morpholinoethyl chain .

Research Implications

  • Structural Optimization: The morpholino group in the target compound may improve solubility and metabolic stability compared to simpler benzodioxole carboxamides .
  • Target Specificity : The methylindolin moiety could direct activity toward kinase or neurotransmitter receptors, distinguishing it from antiviral oxalamides like BNM-III-170 .
  • Synthetic Feasibility : Methods from and (e.g., HATU-mediated coupling) are applicable for scalable synthesis .

Note: Direct pharmacological data for the target compound are absent in the provided evidence. Further experimental studies are required to validate its biological activity and pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.